2-Methylpenta-3,4-dien-1-ol
Description
Significance and Research Context of Allenols in Modern Organic Chemistry
Allenols have transitioned from being chemical curiosities to becoming fundamental components in the synthesis of a wide array of complex molecules. nih.govnih.govacs.org The synergistic interplay between the allene (B1206475) and hydroxyl groups imparts a special reactivity to these molecules. nih.govnih.govcsic.es They can act as both nucleophiles and electrophiles and are capable of participating in cycloadditions, as well as thermal or radical rearrangements. nih.govacs.org This multifaceted reactivity makes them valuable intermediates in the construction of diverse chemical structures. nih.govacs.org
The journey of allene chemistry began in 1875 with van't Hoff's prediction of their structure. scripps.educaltech.edu For a long time, allenes were considered esoteric and synthetically challenging. wikipedia.orgnih.gov The first synthesis of an allene, glutinic acid, was reported in 1887. scripps.edu A significant milestone was the synthesis of the first chiral allene in 1935. scripps.educaltech.edu The landscape of allene chemistry began to shift significantly in the 1950s, and by 2012, hundreds of papers on allenes were being published annually. wikipedia.org This surge in interest reflects their growing importance as not just intermediates, but as valuable synthetic targets themselves, with over 150 natural products known to contain an allene or cumulene fragment. wikipedia.org
The structure of 2-methylpenta-3,4-dien-1-ol (B6242365), like other allenols, presents a unique combination of functional groups that dictates its reactivity. The allene moiety provides multiple reaction sites, while the hydroxyl group can act as a leaving group, a directing group, or a nucleophile. nih.govacs.org This allows for a diverse range of transformations, including cyclizations to form heterocyclic compounds like 2,5-dihydrofurans. google.comresearchgate.net The presence of both a chiral axis (due to the substituted allene) and a potential stereogenic center (at the carbon bearing the hydroxyl group) adds another layer of complexity and synthetic potential. csic.esacs.org
The reactivity of allenols can be broadly categorized into three main types:
π-Activated Alcohols: The hydroxyl group can be eliminated or undergo rearrangement, leading to the formation of dienes or enynes. acs.org
Bidentate Nucleophiles-Electrophiles: The hydroxyl group can act as a nucleophile while the allene, upon activation by a metal, acts as an electrophile, leading to the formation of cyclic ethers like furans and pyrans. acs.org
Assisted Transformations: The hydroxyl group can coordinate to a metal catalyst, influencing the outcome of a reaction at the allene moiety. acs.org
Current research in allenol chemistry is vibrant and focused on several key areas. acs.org A major trend is the development of new synthetic methods, particularly those that allow for the creation of highly substituted and chiral allenes. nih.govacs.org The use of radical-based strategies is an emerging area, offering mild and efficient routes to α-allenols. researchgate.net
Despite significant progress, challenges remain. One of the most notable is the full exploitation of the axial chirality of the allene. nih.govacs.org The development of efficient methods for axial-to-central chirality transfer is a key area of ongoing research. nih.govresearchgate.net Furthermore, the synthesis and characterization of novel natural products containing the allenol motif continue to drive the field forward. nih.govacs.org
Nomenclature and Stereochemical Considerations in this compound Research
The unique geometry of allenes gives rise to specific stereochemical considerations that are crucial in the context of this compound.
Allenes can exhibit a type of stereoisomerism known as axial chirality when the substituents on the terminal carbons of the C=C=C unit are different. csic.esnumberanalytics.com This chirality arises from the non-planar arrangement of these substituents around the allene axis. csic.es The two double bonds in an allene are perpendicular to each other, which restricts rotation and allows for the existence of non-superimposable mirror images (enantiomers). numberanalytics.comyoutube.com The absolute configuration of a chiral allene is designated using the stereodescriptors R or S, which are determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents viewed along the chiral axis. numberanalytics.comqmul.ac.uk
The presence of both axial chirality and potentially a chiral center in a molecule like this compound has significant implications for its synthesis and application. csic.esacs.org The synthesis of enantioenriched allenols is a major focus of research, as these compounds are valuable building blocks for asymmetric synthesis. csic.esgoogle.comacs.org The transfer of chirality from the allene axis to a new stereocenter, or vice versa, is a powerful synthetic strategy. google.comresearchgate.net
The development of catalytic asymmetric methods for the synthesis of chiral allenes is a particularly active area. acs.orgnih.gov These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction. nih.gov The ability to selectively synthesize one enantiomer of a chiral allenol is critical, as different enantiomers can have different biological activities. csic.es
Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4,6-7H,1,5H2,2H3 |
InChI Key |
DMGVRWZGBNIGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C=C=C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Methylpenta 3,4 Dien 1 Ol
Reactions Involving the Allene (B1206475) Moiety
The cumulenic system of 2-Methylpenta-3,4-dien-1-ol (B6242365) is a hub of reactivity, readily participating in cycloadditions, hydrofunctionalizations, and various addition reactions. csic.es
Cycloaddition Reactions (e.g., Diels-Alder)
Allenes, including this compound, are capable of participating in cycloaddition reactions, acting as either the 2π or 4π component. magtech.com.cn In the context of the Diels-Alder reaction, the internal double bond of the allene can function as a dienophile. For instance, methyl β-formylcrotonate has been shown to undergo Diels-Alder reactions with related dienols like 3-methylpenta-2,4-dien-1-ol. rsc.org While specific studies on this compound as a diene in Diels-Alder reactions are not extensively documented, the general reactivity of similar structures suggests its potential to participate in such transformations. researchgate.netcolab.ws The presence of the methyl group and the hydroxyl functionality can influence the regioselectivity and stereoselectivity of the cycloaddition.
Beyond the Diels-Alder reaction, allenic systems can undergo other types of cycloadditions, including [2+2] and [2+2+1] cycloadditions. nih.govacs.org Photochemical [2+2] cycloadditions of allenic alcohols tethered to silicon have been reported, yielding cyclobutylsilane products. byu.edu These reactions highlight the versatility of the allene moiety in forming various cyclic structures. magtech.com.cn
Table 1: Examples of Cycloaddition Reactions Involving Allenic Alcohols
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Diels-Alder | 3-Methylpenta-2,4-dien-1-ol, Methyl β-formylcrotonate | Thermal | Cyclohexene derivative |
| [2+2] Cycloaddition | Diisopropylallenyloxy(cinnamyloxy)silane | Photochemical irradiation | Cyclobutylsilane |
| [2+2+1] Cycloaddition | Allenes, Alkynes, Carbon Monoxide | Metal catalyst | α-Methylene or 4-alkylidene cyclopentenones |
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkoxylation, Hydrosilylation)
Hydrofunctionalization reactions of allenes provide a direct and atom-economical route to the synthesis of various functionalized molecules. In the case of this compound, the intramolecular addition of the hydroxyl group to the allene moiety (hydroalkoxylation) can lead to the formation of cyclic ethers. Iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols has been shown to produce 2,3-dihydrofurans. kaust.edu.sa Similarly, gold-catalyzed intermolecular hydroalkoxylation of allenes with alcohols yields allylic ethers with high regio- and stereoselectivity. organic-chemistry.orgacs.org The mechanism of gold-catalyzed hydroalkoxylation is proposed to involve the formation of a cationic gold π-allene complex, followed by outer-sphere attack of the alcohol. acs.org
Hydroamination, the addition of an N-H bond across the allene, can also be achieved. For instance, gold-catalyzed hydroamination of allenyl sulfamates has been reported. montclair.edu While direct hydroamination studies on this compound are limited, the general principles suggest its potential for such transformations.
Hydrosilylation of allenes, involving the addition of a Si-H bond, is another important transformation. This reaction can be catalyzed by various transition metals and provides access to valuable organosilicon compounds.
Table 2: Catalytic Systems for Hydrofunctionalization of Allenes
| Reaction | Catalyst | Product Type |
| Intramolecular Hydroalkoxylation | Iron cyclopentadienone complexes | 2,3-Dihydrofurans |
| Intermolecular Hydroalkoxylation | (IPr)AuOTf | Allylic ethers |
| Hydroamination | Ph3PAuNTf2 | Cyclic sulfamidates |
Electrophilic and Nucleophilic Additions to the Allenic System
The double bonds in this compound are susceptible to both electrophilic and nucleophilic attack. Electrophilic addition reactions with reagents like hydrogen halides or halogens can occur at the double bonds. libretexts.org The regioselectivity of these additions is influenced by the stability of the resulting carbocation intermediates, which in the case of allenes, can be allylic carbocations stabilized by resonance. libretexts.org
Nucleophilic addition to allenes is also a common reaction pathway. organic-chemistry.org For example, the addition of alcohols to allenes can be catalyzed by platinum complexes. uea.ac.uk In some cases, double addition of the nucleophile can occur, leading to saturated products. uea.ac.uk The reaction of aldehydes with propargyl bromides, mediated by copper and manganese, can lead to the formation of allenyl alcohols through a nucleophilic addition mechanism. nih.gov
Metal-Catalyzed Transformations of Allenic C-H Bonds
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of organic molecules. rsc.org In the context of allenes, the activation of allenic C-H bonds can lead to a variety of valuable transformations. diva-portal.org Palladium(II)-catalyzed oxidative transformations of allenes involving selective allenic C-H cleavage have been developed. diva-portal.org These reactions can be carried out under aerobic conditions and lead to the formation of various carbocyclic and heterocyclic compounds. diva-portal.org
Cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes provides a stereoselective route to allenyl alcohols. nih.govresearchgate.netnih.gov This transformation involves the activation of a C-H bond and its sequential addition across the enyne and aldehyde functionalities. nih.govresearchgate.netnih.gov The resulting allenyl alcohols can be further transformed into other useful molecules. researchgate.net Rhodium(I) has also been shown to catalyze the activation of allylic C-H bonds in the presence of a conjugated diene. pku.edu.cn
Reactions Involving the Hydroxyl Functional Group
The primary hydroxyl group in this compound can undergo reactions typical of alcohols, most notably nucleophilic substitution. csic.es
Nucleophilic Substitution Reactions
The direct nucleophilic substitution of the hydroxyl group in alcohols is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). libretexts.org To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, for example, by protonation in the presence of a strong acid to form -OH₂⁺. libretexts.orgmasterorganicchemistry.com This allows for subsequent attack by a nucleophile in either an Sₙ1 or Sₙ2 fashion, depending on the structure of the alcohol. libretexts.org
For primary alcohols like this compound, the Sₙ2 mechanism is generally favored. chemguide.co.uk In this concerted process, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to inversion of stereochemistry if the carbon is chiral. bits-pilani.ac.in
Alternatively, the hydroxyl group can be converted into other good leaving groups, such as tosylates or mesylates, which can then be displaced by a wide range of nucleophiles. libretexts.org The reaction of lithium allyloxyalkylcuprates with N,N-methylphenylaminotriphenylphosphonium iodide allows for the direct substitution of the hydroxyl group of allyl alcohols with alkyl groups. acs.org
Oxidation Reactions for Derivatization
The oxidation of alcohols is a fundamental transformation in organic synthesis, yielding aldehydes, ketones, or carboxylic acids. The outcome of the oxidation of this compound is dependent on the choice of oxidizing agent and the reaction conditions. As a primary alcohol, it can, in principle, be oxidized to either an aldehyde or a carboxylic acid. chemguide.co.ukdocbrown.infolibretexts.orglibretexts.org
Partial oxidation to the corresponding aldehyde, 2-methylpenta-3,4-dien-1-al, would require mild oxidizing agents and careful control of the reaction conditions to prevent over-oxidation. chemguide.co.uklibretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. libretexts.org The resulting α,β-unsaturated allenic aldehyde would be a valuable synthon for further transformations.
Conversely, strong oxidizing agents, such as potassium dichromate(VI) in acidic solution, would be expected to oxidize the primary alcohol to the corresponding carboxylic acid, 2-methylpenta-3,4-dienoic acid. chemguide.co.ukdocbrown.info This transformation typically involves the intermediate formation of the aldehyde, which is then further oxidized. chemguide.co.uklibretexts.org
It is important to note that the allene moiety itself can be sensitive to certain oxidizing conditions, potentially leading to side reactions or rearrangement products. However, specific studies detailing the oxidation of this compound for derivatization are not extensively reported in the literature, and the reactivity of the allene group under various oxidative conditions would need to be considered.
| Reactant | Oxidizing Agent/Conditions | Product Type | Reference |
|---|---|---|---|
| Primary Alcohol (RCH₂OH) | PCC or DMP | Aldehyde (RCHO) | libretexts.org |
| Primary Alcohol (RCH₂OH) | Acidified K₂Cr₂O₇ (excess), heat | Carboxylic Acid (RCOOH) | chemguide.co.ukdocbrown.info |
Tandem and Cascade Reactions Incorporating this compound
The unique structure of this compound makes it an intriguing substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. However, its reactivity in such sequences can be nuanced.
For instance, in a study on palladium-catalyzed cyclization-cross-coupling reactions, this compound was found to be unreactive with allyl bromide under the investigated conditions. researchgate.net This highlights that the substitution pattern on the allene can significantly influence its participation in certain catalytic cycles.
In contrast, rhodium-catalyzed reactions have shown promise in engaging allenic alcohols in tandem processes. For example, rhodium(II)-catalyzed reactions of donor/acceptor carbenoids with propargylic alcohols can lead to a tandem oxonium ylide formation followed by a sci-hub.se-sigmatropic rearrangement to produce allenes. nih.gov While this example involves the synthesis of allenes rather than their use as starting materials, it underscores the potential of rhodium catalysis to activate such systems. Rhodium catalysts are known to facilitate the hydrofunctionalization of allenes, providing a pathway for atom-economical allylation reactions. researchgate.net
Furthermore, cascade reactions involving allenols have been developed, such as the one-pot synthesis of 2-arylphenols from 1-arylpenta-3,4-dien-2-ones. rsc.org Although this involves a ketone derivative, it demonstrates the capacity of the allenic framework to undergo complex transformations leading to aromatic systems.
Rearrangement Processes of this compound and its Derivatives
Rearrangement reactions of this compound and its derivatives offer pathways to structurally diverse molecules, often with high stereocontrol. These processes can be thermally induced or catalyzed by transition metals or acids.
Sigmatropic rearrangements, particularly sci-hub.se- and -rearrangements, are powerful tools in organic synthesis. For derivatives of this compound, such rearrangements can lead to valuable products. For example, the reaction of propargylic alcohols with diazoacetates, catalyzed by rhodium(II) complexes, can proceed through a tandem oxonium ylide formation and a sci-hub.se-sigmatropic rearrangement to yield highly enantioenriched allenes. nih.gov This type of rearrangement is a center-to-axis chirality transfer process. thieme-connect.de
The preparation of phosphorylated α-hydroxyallenes can be achieved through a sci-hub.se-sigmatropic rearrangement of intermediate propargylic phosphites, a process known as the Horner-Mark rearrangement. mdpi.com This highlights a potential pathway for the functionalization of the hydroxyl group of this compound followed by rearrangement.
The allene moiety in this compound can undergo isomerization to form more stable conjugated diene systems. Such isomerizations can be promoted by various catalysts. For instance, related non-conjugated dienes like 2-methyl-1,4-pentadiene (B165374) can be isomerized to conjugated dienes. The isomerization of 2-methylpenta-1,3-diene has also been studied.
Transition metal catalysts, such as those based on rhodium, are known to catalyze the isomerization of alkynes to allenes, which can then participate in further reactions. sci-hub.seacs.org It is plausible that similar catalysts could promote the isomerization of the allene in this compound to a conjugated diene alcohol. Additionally, nitric oxide has been reported as a catalyst for the cis/trans isomerization of double bonds in related systems. google.com
| Reactant/System | Reaction Type | Catalyst/Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Tertiary Propargylic Alcohols + Diazoacetates | Tandem Ylide Formation/ sci-hub.se-Sigmatropic Rearrangement | Rh₂(S-DOSP)₄ | Enantioenriched Allenes | nih.gov |
| Propargylic Alcohols | Horner-Mark Rearrangement | Phosphorus reagents | Phosphorylated α-Hydroxyallenes | mdpi.com |
| 2-Methyl-1,4-pentadiene | Isomerization | Thermal or catalytic | Methylenecyclopentane or conjugated dienes |
Kinetic and Thermodynamic Studies of this compound Reactions
Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not widely available in the current literature. However, the principles of kinetic versus thermodynamic control are highly relevant to the reactions of this compound, particularly in addition and rearrangement reactions where multiple products can be formed. libretexts.orgwikipedia.orgmasterorganicchemistry.compressbooks.pub
In general, reactions under kinetic control are governed by the relative rates of competing pathways, with the product formed via the lowest activation energy barrier predominating. libretexts.orgmasterorganicchemistry.com These conditions are typically favored at lower temperatures. libretexts.orgpressbooks.pub In contrast, reactions under thermodynamic control are governed by the relative stabilities of the products, with the most stable product being the major one at equilibrium. libretexts.orgmasterorganicchemistry.com These conditions are favored at higher temperatures, where the reactions are reversible. pressbooks.pub
For a reaction such as the addition of an electrophile to the allene system of this compound, or its isomerization to a conjugated diene, the product distribution could be significantly influenced by the reaction temperature and time. A comprehensive study of these parameters would be necessary to selectively form a desired product. For example, the thermal gas-phase isomerization of cis-2,3-dimethylpenta-1,3-diene to 3,4-dimethylpenta-1,3-diene has been studied kinetically, providing Arrhenius parameters for the forward and reverse reactions. researchgate.net Similar studies on this compound would provide valuable data for predicting and controlling its reactivity.
Advanced Structural and Stereochemical Research on 2 Methylpenta 3,4 Dien 1 Ol
Conformational Analysis and Energy Landscapes
The structural dynamics of 2-Methylpenta-3,4-dien-1-ol (B6242365), a chiral allenic alcohol, are defined by the rotational freedom around its single bonds, primarily the C1-C2 and C2-C3 bonds. The interplay of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the allene (B1206475), governs the molecule's conformational preferences. The resulting potential energy surface dictates the population of various stable conformers at equilibrium.
Advanced computational chemistry, particularly density functional theory (DFT) calculations, is a primary tool for mapping these energy landscapes. ethz.ch By systematically rotating the key dihedral angles and calculating the corresponding energies, researchers can identify low-energy conformers and the transition states that separate them. ethz.ch For this compound, these calculations would reveal the relative stabilities of conformers where the hydroxyl group is oriented in different positions relative to the methyl group and the allenic moiety. The energy barriers between these conformers determine the flexibility of the molecule and the rates of interconversion. nih.gov While specific energy values for this exact molecule are not widely published, the methodologies for similar flexible molecules are well-established, providing a robust framework for its theoretical analysis. nih.govnih.gov
Elucidation of Stereochemical Outcomes in Asymmetric Transformations
The axial chirality of the allene functional group in this compound is a critical element in controlling the stereochemistry of its reactions. This inherent chirality can be transferred to new stereocenters created during chemical transformations, a process known as chirality transfer.
Research into the reactions of allenic alcohols has demonstrated high levels of stereocontrol, leading to the synthesis of valuable chiral building blocks. Enantioselective transformations, in particular, have been achieved through chemoenzymatic methods. A notable example is the combination of enzymatic kinetic resolution with subsequent metal-catalyzed cycloisomerization. nih.govresearchgate.net
In a highly efficient one-pot process, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic α-allenic alcohol. nih.gov This kinetic resolution (KR) results in the separation of a highly enantioenriched alcohol and its corresponding acetate. Following the resolution, a ruthenium catalyst is introduced to perform a cycloisomerization on the remaining allenic alcohol, producing chiral 2,3-dihydrofurans with excellent enantioselectivity (up to >99% ee). nih.govresearchgate.net This tandem approach highlights the power of combining biocatalysis and organometallic catalysis for achieving high levels of stereochemical control.
Another example of high stereoselectivity is the enzymatic halocyclization of enantioenriched allenes. spectroscopyonline.com Under mild aqueous conditions, these reactions can proceed with perfect axis-to-center chirality transfer, yielding functionalized dihydrofurans. spectroscopyonline.com
| Transformation | Catalyst System | Key Feature | Reported Selectivity | Reference |
|---|---|---|---|---|
| Kinetic Resolution & Cycloisomerization | 1. Lipase (e.g., from Candida antarctica) 2. Ruthenium Complex | One-pot chemoenzymatic sequence | Up to >99% ee for 2,3-dihydrofuran (B140613) product | nih.govresearchgate.net |
| Halocyclization | Chloroperoxidase | Axis-to-center chirality transfer | Perfect chirality transfer reported | spectroscopyonline.com |
Chiral resolution is a cornerstone technique for obtaining enantiomerically pure forms of chiral compounds like this compound. Among the various methods, enzymatic kinetic resolution (EKR) has proven to be a particularly effective and sustainable strategy for allenic alcohols. mdpi.comresearchgate.netacs.orgsemanticscholar.orgnih.gov
The principle of EKR relies on the differential rate at which an enzyme reacts with the two enantiomers of a racemic mixture. Lipases, such as those from Pseudomonas cepacia or Candida antarctica (CALB), are widely used for this purpose. mdpi.comacs.org In a typical procedure involving an allenic alcohol, the lipase selectively catalyzes the transesterification of one enantiomer with an acyl donor (e.g., vinyl acetate). researchgate.netnih.gov This results in a mixture containing one enantiomer of the alcohol (the one that reacts slower) and the esterified form of the other enantiomer. Because the alcohol and the ester have different physical properties, they can be readily separated by standard chromatographic techniques. This method allows for the preparation of both enantiomers in high enantiomeric purity. mdpi.com
Spectroscopic Investigations for Mechanistic Insights and Advanced Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure of this compound and for gaining deeper insights into its conformational behavior and reaction mechanisms.
While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR methods are required to probe the three-dimensional structure and dynamics in solution. auremn.org.br Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for conformational analysis. ethz.ch A NOESY experiment detects through-space correlations between protons that are in close proximity, providing direct evidence for specific spatial arrangements. By comparing experimental NOESY data with interatomic distances predicted from computational models of different conformers, researchers can determine the predominant conformation in solution. ethz.chmdpi.com
Furthermore, variable-temperature NMR studies can provide information on the energy barriers between different conformers. nih.gov By analyzing how chemical shifts and coupling constants change with temperature, it is possible to quantify the thermodynamics of the conformational equilibrium. nih.gov
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule. auremn.org.br For this compound, these techniques can identify characteristic vibrational modes.
The most distinctive feature in the IR and Raman spectra would be the asymmetric C=C=C stretching vibration of the allene group, which typically appears as a strong, sharp band in the 1950-1980 cm⁻¹ region. stackexchange.comcdnsciencepub.com The hydroxyl group gives rise to a strong, broad O-H stretching band around 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. libretexts.org The C-O stretching vibration is expected in the 1000-1200 cm⁻¹ range. nih.gov C-H stretching vibrations for the sp² and sp³ hybridized carbons appear just above and below 3000 cm⁻¹, respectively. spectroscopyonline.com Analysis of these bands, particularly shifts in the O-H frequency, can indicate the presence and strength of intramolecular hydrogen bonding between the hydroxyl proton and the allenic π-system. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity | Reference |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad (IR) | libretexts.org |
| C-H (sp²) | Stretching | 3000 - 3100 | Medium | spectroscopyonline.com |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong | libretexts.org |
| C=C=C (Allene) | Asymmetric Stretch | 1950 - 1980 | Strong (IR), Medium (Raman) | stackexchange.comcdnsciencepub.com |
| C-O (Alcohol) | Stretching | 1000 - 1200 | Strong (IR) | nih.gov |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analysis
The compound this compound possesses a 1,3-disubstituted allene core, which makes it an axially chiral molecule. Unlike molecules with point chirality (a stereocenter), the chirality of this allenic alcohol arises from the non-planar arrangement of the substituents around the C=C=C axis. This axial chirality gives rise to two non-superimposable mirror images, or enantiomers.
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful non-destructive technique for investigating such chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov An ECD spectrum provides information on the absolute configuration and enantiomeric purity of the sample.
For an enantiomerically pure sample of this compound, the ECD spectrum is expected to display characteristic absorption bands known as Cotton effects. These can be positive or negative depending on the enantiomer and the electronic transition being observed. The mirror-image enantiomer will theoretically produce a spectrum of equal magnitude but opposite sign. nih.gov While specific ECD data for this compound is not extensively reported in the literature, studies on other chiral allenes and polyallenes demonstrate that these molecules exhibit distinct CD spectra that are highly sensitive to their stereochemical structure. acs.orgresearchgate.net The analysis of these spectra, often supported by quantum-chemical calculations, is a primary method for assigning the absolute configuration (R or S) of chiral allenes.
The table below summarizes the principles of using chiroptical spectroscopy for the analysis of chiral allenic alcohols.
| Spectroscopic Technique | Information Obtained | Principle |
| Circular Dichroism (CD) | Absolute configuration (R/S), Enantiomeric purity, Conformational analysis. | Measures the differential absorption of left and right circularly polarized light by the chiral allene chromophore. |
| Optical Rotatory Dispersion (ORD) | Confirmation of chirality, Measurement of optical rotation at various wavelengths. | Measures the change in the angle of plane-polarized light as it passes through the chiral sample as a function of wavelength. |
Mass Spectrometry for Reaction Product Analysis and Fragmentation Pathways
Mass spectrometry (MS) is an essential tool for determining the molecular weight and structural features of this compound and its reaction products. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure.
For alcohols, two primary fragmentation pathways are typically observed: alpha-cleavage and dehydration. libretexts.orgyoutube.comlibretexts.org
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound (Molecular Weight: 98.14 g/mol ), the alpha-cleavage would involve the breaking of the bond between C1 and C2. This would lead to the loss of a hydrogen radical (to form a fragment at m/z 97) or, more significantly, the formation of a resonance-stabilized hydroxymethyl cation [CH₂OH]⁺ with an m/z of 31. whitman.edu This m/z 31 peak is a hallmark of primary alcohols. docbrown.info
Dehydration: This pathway involves the elimination of a water molecule (18 amu) from the molecular ion, resulting in a fragment ion at [M-18]⁺•. libretexts.orgyoutube.com For this compound, this would produce a fragment at an m/z of 80.
Further fragmentation of the allenic structure can also occur. The study of isomeric allylic alcohols often involves derivatization, for example, to their trimethylsilyl (B98337) (TMS) ethers, to improve volatility for gas chromatography-mass spectrometry (GC-MS) and to direct fragmentation pathways in a more predictable manner. nih.gov
The following table outlines the predicted major fragments for this compound in an EI-mass spectrum based on established fragmentation principles.
| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 98 | [C₆H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 80 | [C₆H₈]⁺• | Dehydration (Loss of H₂O) |
| 67 | [C₅H₇]⁺ | Cleavage of C1-C2 bond and loss of CH₂OH radical |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
X-ray Crystallography of this compound Derivatives and Metal Complexes
X-ray crystallography is the most definitive method for determining the complete three-dimensional atomic structure of a molecule, including its absolute stereochemistry. However, this technique requires the sample to be in the form of a well-ordered single crystal. As this compound is a small alcohol, it is likely a liquid or low-melting solid at room temperature, making direct crystallographic analysis challenging.
To overcome this limitation, the alcohol is typically converted into a solid, crystalline derivative. Common strategies include:
Esterification: Reaction with a heavy-atom-containing carboxylic acid, such as p-bromobenzoic acid or p-nitrobenzoic acid. The resulting ester is often a stable, crystalline solid, and the presence of the heavy atom (bromine) aids in solving the phase problem during crystallographic analysis.
Formation of Metal Complexes: Alcohols and allenes can act as ligands, coordinating to metal centers to form stable, often crystalline, organometallic complexes. uea.ac.uk The hydroxyl group can coordinate directly to a metal, or the allene's π-system can interact with transition metals like palladium, platinum, rhodium, or iridium. illinois.edu The rigid framework of the resulting complex facilitates crystallization and allows for precise determination of bond lengths, bond angles, and the absolute configuration of the chiral allene ligand. uea.ac.uk
While no specific crystal structures of this compound derivatives or complexes are prominently reported in the surveyed literature, the methodology is well-established for analogous chiral allenes and alcohols. uea.ac.ukweizmann.ac.ilmdpi.com The data obtained from such an analysis would provide unequivocal proof of the molecule's connectivity and stereochemistry.
The table below lists potential derivatization approaches to enable X-ray crystallographic analysis.
| Derivatization Strategy | Reagent/Metal Example | Purpose |
| Ester Formation | p-Bromobenzoyl chloride | Introduces a heavy atom for easier phase determination; promotes crystallization. |
| Urethane Formation | Phenyl isocyanate | Creates a solid derivative with hydrogen bonding potential to aid crystal packing. |
| Metal Complexation | Palladium(II) chloride (PdCl₂) | The π-bonds of the allene coordinate to the metal center, forming a stable, crystalline complex. |
| Alkoxide Formation | Reaction with an organolithium reagent followed by complexation | The resulting alkoxide can be used to form complexes with various metal centers. |
Theoretical and Computational Studies of 2 Methylpenta 3,4 Dien 1 Ol Chemistry
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of compounds like 2-Methylpenta-3,4-dien-1-ol (B6242365). These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's electronic structure and geometry.
For a molecule such as this compound, a typical DFT study might employ a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, such as 6-31G(d,p), which provides a good balance between computational cost and accuracy for organic molecules of this size. Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could offer higher accuracy but at a significantly greater computational expense.
Geometry Optimization and Electronic Structure Analysis
Once the geometry is optimized, an electronic structure analysis can be performed. This would involve examining the distribution of electrons within the molecule, often visualized through molecular orbitals. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and its electronic excitation properties. For an allenic alcohol, the HOMO would likely be associated with the π-system of the allene (B1206475), while the LUMO would be the corresponding π* anti-bonding orbital.
A hypothetical data table for the optimized geometry of this compound, based on typical bond lengths and angles for similar structures, is presented below.
| Parameter | Predicted Value |
| C=C (allene) Bond Length | ~1.31 Å |
| C-C Bond Length | ~1.47 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C=C=C Bond Angle | ~178° |
| H-C-H Bond Angle | ~109.5° |
| C-O-H Bond Angle | ~109° |
Note: These are estimated values and would be precisely determined by a quantum chemical calculation.
Reaction Mechanism Elucidation and Transition State Characterization
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its participation in various reactions, such as electrophilic additions to the allene, or reactions involving the hydroxyl group. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed.
Transition state characterization is a crucial part of this process. A transition state represents the highest energy point along a reaction coordinate and is identified computationally by the presence of a single imaginary vibrational frequency. The structure and energy of the transition state provide insights into the activation energy of the reaction, which is a key determinant of the reaction rate. For example, the protonation of the allene could be studied to determine which of the double bonds is more susceptible to electrophilic attack.
Conformational Energy Profiles and Interconversion Barriers
Due to the presence of single bonds, this compound can exist in various conformations arising from the rotation around the C-C and C-O bonds. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy profile. This profile would reveal the most stable conformations (energy minima) and the energy barriers to rotation between them (energy maxima).
The interaction between the methyl group, the hydroxyl group, and the allenic system would dictate the conformational preferences. Steric hindrance and potential intramolecular hydrogen bonding would be important factors influencing the relative energies of different conformers.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a force field that describes the interatomic interactions.
By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can be used to explore the conformational landscape more extensively than static calculations. It can also reveal how solvent molecules arrange themselves around the solute and how they influence its structure and dynamics through interactions like hydrogen bonding. This is particularly relevant for the hydroxyl group of this compound, which can act as both a hydrogen bond donor and acceptor.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This would show characteristic peaks for the O-H stretch, C-H stretches, the asymmetric C=C=C stretch of the allene, and C-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predicted shifts can be compared to experimental NMR spectra to aid in the assignment of signals and to confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption of light in the ultraviolet and visible regions. For this compound, this would likely involve π to π* transitions within the allenic system.
A hypothetical table of predicted vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | ~3600 |
| C-H stretch (sp³) | ~2950 |
| C-H stretch (sp²) | ~3050 |
| C=C=C asymmetric stretch | ~1950 |
| C-O stretch | ~1050 |
Note: These are typical frequency ranges and would be calculated with greater precision in a computational study.
Analysis of Reactivity Indices and Frontier Molecular Orbitals (FMOs)
Based on the electronic structure calculations, various reactivity indices can be derived to predict the chemical behavior of this compound. These indices, such as electronegativity, hardness, and softness, provide a quantitative measure of the molecule's tendency to accept or donate electrons.
The analysis of Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, is fundamental to understanding a molecule's reactivity. The shape and energy of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO would likely be localized on the allenic π-system, suggesting that this is the region most susceptible to attack by electrophiles. The LUMO, also associated with the allene, would indicate the sites for nucleophilic attack. The relative energies of the HOMO and LUMO can also be used to predict the molecule's behavior in pericyclic reactions.
A conceptual table summarizing the FMO analysis is presented below.
| Orbital | Energy (Arbitrary Units) | Likely Localization | Implied Reactivity |
| LUMO | -1.0 | Allenic π* system | Site for nucleophilic attack |
| HOMO | -6.5 | Allenic π system | Site for electrophilic attack |
Note: The energy values are illustrative and would be determined by the chosen level of theory.
Computational Studies on Chirality and Enantioselective Processes
Computational chemistry has emerged as an indispensable tool for understanding the three-dimensional nature of chiral molecules and the intricate mechanisms of enantioselective reactions. For allenes such as this compound, theoretical and computational studies provide profound insights into the origins of their axial chirality and the factors governing the stereochemical outcomes of their reactions. rsc.org These investigations are crucial for the rational design of catalysts and the optimization of reaction conditions to achieve high enantioselectivity.
The axial chirality of this compound arises from the non-planar arrangement of its substituents around the C=C=C allenic core. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model the geometry of the enantiomers and to calculate their chiroptical properties, such as electronic circular dichroism (ECD) spectra. mdpi.com Time-dependent DFT (TD-DFT) calculations can predict the ECD spectra for the (R) and (S) enantiomers, which are mirror images of each other. These theoretical spectra can then be compared with experimental data to determine the absolute configuration of a synthesized sample.
A hypothetical TD-DFT calculation for the enantiomers of this compound could yield the following data, illustrating the characteristic mirror-image relationship of their ECD spectra.
| Enantiomer | Calculated Excitation Wavelength (nm) | Rotational Strength (10-40 cgs) | Predicted Cotton Effect |
|---|---|---|---|
| (R)-2-Methylpenta-3,4-dien-1-ol | 235 | +25.4 | Positive |
| (S)-2-Methylpenta-3,4-dien-1-ol | 235 | -25.4 | Negative |
| (R)-2-Methylpenta-3,4-dien-1-ol | 210 | -15.8 | Negative |
| (S)-2-Methylpenta-3,4-dien-1-ol | 210 | +15.8 | Positive |
Furthermore, computational studies are pivotal in elucidating the mechanisms of enantioselective processes that produce chiral allenes. For instance, the synthesis of enantioenriched allenic alcohols can be achieved through various catalytic methods, and DFT calculations can model the transition states of these reactions. acs.org By calculating the energy barriers for the pathways leading to the (R) and (S) products, researchers can understand the origin of enantioselectivity.
Consider a hypothetical enantioselective synthesis of this compound catalyzed by a chiral phosphoric acid. Computational modeling could be employed to investigate the transition states of the key stereodetermining step. The analysis would likely focus on the non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate, the catalyst, and any other reagents. acs.org
The results of such a computational study can be summarized in a data table that highlights the energetic differences between the diastereomeric transition states.
| Transition State | Leading to Enantiomer | Relative Free Energy (kcal/mol) | Key Non-Covalent Interaction |
|---|---|---|---|
| TS-R | (R)-2-Methylpenta-3,4-dien-1-ol | 0.0 | Favorable H-bonding between catalyst and substrate |
| TS-S | (S)-2-Methylpenta-3,4-dien-1-ol | +2.5 | Steric repulsion between catalyst and methyl group |
In this hypothetical example, the transition state leading to the (R)-enantiomer (TS-R) is lower in energy by 2.5 kcal/mol compared to the transition state leading to the (S)-enantiomer (TS-S). This energy difference, stemming from more favorable non-covalent interactions in TS-R, would theoretically result in a high enantiomeric excess of the (R)-product, which is consistent with the principles of transition state theory. Such computational insights are invaluable for the rational design of more effective and selective catalysts for the synthesis of specific enantiomers of chiral allenes like this compound.
Applications and Derivatives in Organic Synthesis and Catalysis
2-Methylpenta-3,4-dien-1-ol (B6242365) as a Building Block for Complex Organic Molecules
The allenic alcohol scaffold is a potent precursor for the construction of diverse and complex organic molecules. The reactivity of the cumulative double bonds, often in concert with the hydroxyl group, allows for a variety of transformations to build carbocyclic and heterocyclic systems.
Allenic alcohols such as this compound are effective substrates for cyclization reactions to form various oxygen- and nitrogen-containing heterocycles. researchgate.netacs.org Gold(I) catalysis, in particular, has emerged as a powerful tool for activating the allene (B1206475) moiety towards intramolecular nucleophilic attack. acs.org For instance, gold(I) catalysts can activate propargylic alcohols, which can isomerize to allenic intermediates, facilitating cyclization cascades to produce complex heterocyclic systems like indoles and benzofurans. acs.org
Another significant method is enzymatic halocyclization. Biocatalytic systems, such as chloroperoxidase, can mediate the halocyclization of allenic alcohols in the presence of a halide salt and an oxidant. rsc.org This process often proceeds with excellent axis-to-center chirality transfer, allowing for the synthesis of enantioenriched dihydrofurans from chiral allenic alcohols. rsc.org The reaction is notable for its mild, aqueous conditions. rsc.org
Ruthenium catalysts have also been employed to transform α-allenic alcohols into 2,3-dihydrofurans through cycloisomerization. nih.gov This method is part of an efficient one-pot process that can combine kinetic resolution with the cyclization step, yielding dihydrofurans with very high enantioselectivity. nih.gov
| Catalyst System | Substrate Class | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Gold(I) Complexes | Allenic/Propargylic Alcohols | Indoles, Pyrroles, Benzofurans | Activates alkyne/allene for nucleophilic attack. | acs.org |
| Chloroperoxidase | Allenic Alcohols | Halogenated Dihydrofurans | Biocatalytic, mild aqueous conditions, excellent chirality transfer. | rsc.org |
| Ruthenium Complexes | α-Allenic Alcohols | 2,3-Dihydrofurans | Can be combined with enzymatic kinetic resolution for high enantioselectivity. | nih.gov |
The carbon framework of allenic alcohols can be rearranged to form carbocyclic rings. While direct examples using this compound are specific, the reactivity of structurally related compounds illustrates the potential pathways. For instance, the Nazarov cyclization is a powerful method for constructing cyclopentenone rings. nih.gov This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its precursor. The structurally similar 1,4-pentadien-3-ols undergo an intramolecular interrupted Nazarov cyclization catalyzed by Lewis acids like iron(III) bromide (FeBr₃). nih.gov This reaction proceeds through a pentadienyl cation, which cyclizes to form an allylic cation that is then trapped intramolecularly, leading to the formation of complex polycyclic systems such as cyclopenta[b]indoles. nih.gov This demonstrates a plausible reaction manifold for derivatives of this compound under Lewis acid catalysis.
Allenes are found in numerous natural products, and their unique geometry and reactivity make them valuable intermediates in the synthesis of complex molecular scaffolds. researchgate.netnih.gov Allenic alcohols serve as versatile building blocks for creating these natural-product-like structures. researchgate.net Diversity-oriented synthesis (DOS) strategies often employ building blocks with unique functionalities to generate libraries of compounds with high scaffold diversity. scienceopen.comnih.govresearchgate.net The allenic alcohol motif can be incorporated into such synthetic sequences to introduce rigidity and defined three-dimensional structure. For example, through sequences involving reactions like the Mitsunobu reaction, esterification, and metathesis, complex scaffolds can be assembled from simpler, unsaturated building blocks like this compound. nih.gov
Role in Asymmetric Catalysis
The chirality inherent to substituted allenes makes them highly valuable in the field of asymmetric catalysis, where they can act as either the substrate undergoing a stereoselective transformation or as a component of a chiral ligand that directs the stereochemical outcome of a reaction.
As a chiral substrate, this compound can undergo transformations that preserve or transfer its axial chirality. A prime example is the enzymatic kinetic resolution of racemic α-allenic alcohols. nih.gov Lipases can selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted, highly enantioenriched alcohol from its esterified counterpart. nih.gov This method provides a practical route to optically pure allenic alcohols, which are themselves valuable chiral building blocks.
Furthermore, the allene scaffold can be incorporated into phosphine (B1218219) ligands for transition metal catalysis. nih.gov Chiral allene-containing bisphosphines have been shown to be effective ligands in rhodium-catalyzed asymmetric additions, demonstrating that the allene's chirality can effectively induce enantioselectivity in a catalytic reaction. nih.gov The allene unit can even coordinate directly to the metal center, creating a well-defined chiral environment. nih.gov Chiral alcohols and their derivatives are broadly used as components of ligands for a variety of asymmetric transformations, including transfer hydrogenation reactions. alfachemic.commdpi.com
| Application | Methodology | Role of Allenic Alcohol | Outcome | Reference |
|---|---|---|---|---|
| Enantiomeric Resolution | Enzymatic Kinetic Resolution (KR) | Chiral Substrate | Separation of enantiomers, yielding optically pure alcohol and acetate. | nih.gov |
| Asymmetric Catalysis | Rh-Catalyzed Aryl Boronic Acid Addition | Component of a Chiral Bisphosphine Ligand | High enantioselectivity in C-C bond formation. | nih.gov |
Research into the reactivity of allenic alcohols can lead to the discovery and development of new catalytic systems. In an attempt to develop a dynamic kinetic resolution of α-allenic alcohols, researchers found that a ruthenium racemization catalyst did not perform its expected function but instead promoted an unexpected cyclization to 2,3-dihydrofurans. nih.gov This serendipitous discovery led to the development of a novel and highly enantioselective one-pot synthesis of these valuable heterocyclic compounds. nih.gov
Similarly, the development of cooperative gold catalysis has benefited from ligands designed to interact with substrates like allenic alcohols. nih.gov Bifunctional ligands, which possess both a metal-binding site and a separate functional group (e.g., an amide), can facilitate nucleophilic attack on a gold-activated allene. This cooperative approach represents a sophisticated strategy for achieving challenging asymmetric transformations by creating a highly organized, enzyme-like transition state. nih.gov
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent highly efficient synthetic strategies, enabling the construction of complex molecular architectures in a single pot. Allenic alcohols, in general, are valuable substrates for such transformations due to their unique electronic properties and multiple reactive sites. These reactions often involve a series of intramolecular and/or intermolecular events, such as cyclizations, cycloadditions, and rearrangements.
While no specific studies detailing the integration of This compound into cascade or multicomponent reactions have been identified, the general reactivity of α-allenic alcohols suggests its potential as a precursor for the synthesis of various heterocyclic and carbocyclic compounds. For instance, acid-catalyzed or metal-mediated reactions of similar allenic alcohols can initiate cyclization cascades to form substituted furans, pyrans, and other valuable structural motifs. The presence of the methyl group at the second position in This compound would be expected to influence the regioselectivity of such reactions.
Future research in this area could explore the utility of This compound in well-established multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine) or Passerini and Ugi reactions, potentially after conversion to a more reactive derivative. The unique allenic functionality could lead to the formation of novel and structurally diverse products.
Potential Applications in Materials Science (e.g., as a monomer or precursor)
The application of allenic compounds in materials science is an emerging field of interest. The rigid and linear geometry of the allene unit, along with its inherent chirality in substituted forms, makes it an attractive building block for the design of novel polymers and functional materials.
There is currently no direct evidence in the scientific literature for the use of This compound as a monomer or precursor in materials science. However, the polymerization of other dienes, such as (E)-2-methyl-1,3-pentadiene, has been reported to yield stereoregular polymers with specific catalytic systems. researchgate.net This suggests that, in principle, This compound could potentially undergo polymerization through its diene functionality. The presence of the primary alcohol group offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties.
The hydroxyl group could also be utilized to incorporate This compound as a functional precursor into polyesters or polyurethanes. The allenic moiety within the polymer backbone could impart unique thermal, optical, or mechanical properties to the resulting material. Further investigation is required to explore the feasibility of these potential applications and to characterize the properties of any resulting materials.
Advanced Analytical Research Methodologies for 2 Methylpenta 3,4 Dien 1 Ol Research
Chromatographic Techniques for Chiral Separation and Analysis
The separation of the enantiomers of 2-Methylpenta-3,4-dien-1-ol (B6242365) is crucial for understanding its stereospecific properties and applications. Chiral chromatography is the cornerstone for achieving this, with both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offering effective solutions. An enzyme-mediated optical resolution method has been successfully employed to prepare both enantiomers of 2-methyl-3,4-pentadien-1-ol with high enantiomeric excess (>95% e.e.) elsevierpure.com.
Chiral Gas Chromatography is a powerful tool for the enantioselective analysis of volatile compounds like this compound. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.
Research Findings: The separation of chiral alcohols is commonly achieved using capillary columns coated with derivatized cyclodextrins. gcms.cz For allenic alcohols, modified cyclodextrin phases, such as those incorporating tert-butyldimethylsilyl groups, have proven effective for achieving enantioselective analysis. researchgate.net While direct analysis of this compound is feasible, derivatization of the hydroxyl group can sometimes improve separation efficiency and peak shape. The general conditions for such separations involve careful optimization of the temperature program and carrier gas flow rate to maximize resolution. wisc.edu For instance, a typical GC oven profile for chiral separations might start at a low temperature (e.g., 40°C) and gradually ramp up to higher temperatures (e.g., 200-220°C) to elute the compounds. wisc.edu
Table 1: Representative Chiral GC Parameters for Allenic Alcohol Analysis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Derivatized Cyclodextrins (e.g., Cyclodex-B, Cyclosil-B) | researchgate.netwisc.edu |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | wisc.edu |
| Carrier Gas | Helium or Nitrogen | wisc.edumdpi.com |
| Flow Rate | ~1 mL/min | wisc.edumdpi.com |
| Oven Temperature Program | Initial 40-60°C, ramp 2-3°C/min to 200-220°C | wisc.edumdpi.com |
| Injector Temperature | 250°C | wisc.edu |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers, including chiral alcohols. It can be used for both analytical-scale quantification and preparative-scale isolation of pure enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase packed into a column.
Research Findings: For the separation of alcoholic enantiomers, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective. phenomenex.com These phases offer a broad range of selectivity for various chiral compounds. phenomenex.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol or ethanol), is critical for achieving optimal resolution. Normal phase chromatography is common for chiral separations of alcohols. phenomenex.com Alternatively, derivatizing the alcohol with a chiral agent can create diastereomers that are separable on a standard, non-chiral silica gel column. nih.gov
Table 2: Typical Chiral HPLC Conditions for Racemic Alcohol Separation
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Daicel Chiralpak series) | reddit.com |
| Column Type | Normal Phase | phenomenex.com |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (B145695) mixtures | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection | UV Detector (if analyte is chromophoric) or Refractive Index Detector |
In-Situ Reaction Monitoring Techniques (e.g., IR, NMR, Mass Spectrometry)
Understanding the kinetics and mechanism of reactions that form this compound requires real-time monitoring of the reaction mixture. In-situ spectroscopic techniques are invaluable for this purpose, as they provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling and quenching.
Research Findings: Infrared (IR) spectroscopy is a powerful non-destructive method for real-time monitoring. nih.gov The characteristic vibrational frequencies of functional groups allow for the tracking of key species. For instance, the formation of the allene (B1206475) group (C=C=C stretch) and the disappearance of precursor functional groups can be monitored. The O-H stretch of the alcohol group in this compound appears as a broad, intense peak around 3300 cm⁻¹. youtube.com Online FTIR spectroscopy, coupled with multivariate analysis, can provide accurate quantification of the chemical species involved in a reaction. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ monitoring. ¹H NMR can track the appearance of signals corresponding to the protons in this compound and the disappearance of reactant signals. In some allene syntheses, in-situ ¹H NMR analysis has been used to monitor reaction progress, although intermediate allene species may not be detected if they cyclize or react rapidly. nih.gov
Mass spectrometry can be adapted for online reaction monitoring, providing real-time information on the molecular weight of components in the reaction mixture. This is particularly useful for identifying transient intermediates and products as they are formed.
Table 3: Spectroscopic Signatures for In-Situ Monitoring of this compound Synthesis
| Technique | Functional Group / Moiety | Characteristic Signal / Region | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Alcohol (O-H stretch) | ~3300 cm⁻¹ (broad) | youtube.com |
| Infrared (IR) Spectroscopy | Allene (C=C=C stretch) | ~1950 cm⁻¹ (sharp) | |
| ¹H NMR Spectroscopy | Allenyl Protons (CH₂=C=CH) | Chemical shifts specific to the allenic structure | |
| ¹H NMR Spectroscopy | Hydroxymethyl Protons (CH₂OH) | Signals corresponding to the -CH₂OH group | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z corresponding to the molecular weight of the compound |
Hyphenated Techniques for Complex Mixture Analysis
The synthesis of this compound can often result in complex mixtures containing starting materials, the desired product, isomers, and byproducts. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of such mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile reaction products. It combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry.
Research Findings: In the context of allene synthesis, GC-MS is routinely used to identify reaction products and determine their relative abundance. acs.orgnih.gov The gas chromatogram separates the different components of the reaction mixture based on their volatility and interaction with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound by comparison with spectral libraries or through interpretation. jmchemsci.com For example, the analysis of photolysates in allene generation studies confirmed the identity of the allene products by comparing their GC retention times and mass fragmentation patterns with those of authentic samples. acs.org GC-MS is also used to analyze the products of allene oxide synthase reactions, demonstrating its utility in complex biological mixtures. nih.govresearchgate.net
For intermediates or byproducts that are not sufficiently volatile or are thermally unstable for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. rsc.org It couples the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. nih.gov
Research Findings: LC-MS is particularly valuable for identifying polar or high-molecular-weight intermediates that may be present in the reaction mixture during the synthesis of this compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of non-volatile molecules, making them amenable to mass analysis. bu.edu Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions, which is crucial for characterizing unknown intermediates. technologynetworks.com While specific applications to this compound are not extensively documented, the methodology is widely applied in the analysis of complex organic reaction mixtures, including those containing various oxygenated and unsaturated compounds. researchgate.net
Future Research Directions and Emerging Challenges for 2 Methylpenta 3,4 Dien 1 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of novel and sustainable methods for the synthesis of 2-methylpenta-3,4-dien-1-ol (B6242365) and its derivatives is a paramount objective. Current methodologies often rely on stoichiometric reagents and harsh reaction conditions, prompting a shift towards greener and more efficient alternatives.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, offering high enantioselectivity under mild conditions. nih.govnih.gov The application of enzymes, such as lipases and oxidoreductases, presents a promising avenue for the enantioselective synthesis of this compound. For instance, chloroperoxidase has been shown to catalyze the aerobic oxidative halocyclization of allenic alcohols in an aqueous medium, highlighting the potential of enzymatic processes in the functionalization of such compounds. rsc.orgresearchgate.net The development of biocatalytic routes would not only enhance the sustainability of the synthesis but also provide access to highly enantiopure forms of the target molecule.
Another key area of development is the use of green reaction media and catalysts. Methodologies that utilize water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of the synthesis. researchgate.net Molybdenum-catalyzed allylic amination of tertiary allylic carbonates in ethanol (B145695) as a green solvent showcases a sustainable approach for the synthesis of related compounds. researchgate.net Furthermore, the development of recyclable catalysts, such as cobalt composites immobilized on polysulfone fibrous network nanoparticles for alcohol oxidation, offers a pathway to more economical and environmentally friendly processes. frontiersin.orgnih.gov The exploration of solvent-free reaction conditions, for example, using sodium borohydride (B1222165) dispersed in wet alumina (B75360) for the reduction of carbonyl compounds, also represents a viable green chemistry strategy. researchgate.net
| Method | Reagents/Catalysts | Solvents | Sustainability Aspects |
| Traditional Methods | Stoichiometric strong bases (e.g., n-BuLi), metal hydrides (e.g., LiAlH4) | Anhydrous organic solvents (e.g., THF, ether) | Generation of significant waste, use of hazardous reagents and flammable solvents. |
| Emerging Sustainable Methods | Biocatalysts (e.g., lipases, chloroperoxidase), recyclable metal catalysts | Water, ethanol, solvent-free conditions | Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. |
Exploration of Undiscovered Reactivity Patterns and Transformations
The allenic functionality in this compound is a source of rich and underexplored reactivity. Future research should aim to uncover novel transformations that leverage the unique electronic and steric properties of this motif.
The reactions of allenic alcohols can be directed towards various pathways, including multicomponent and cascade reactions. nih.gov For instance, the titanium-mediated cross-coupling of allenic alcohols with aromatic imines provides a regio- and stereoselective route to substituted 1,3-dienes. nih.gov This highlights the potential of this compound to serve as a versatile building block in the synthesis of complex molecular architectures.
Unusual regioselectivity has been observed in the ruthenium-catalyzed intermolecular [2+2] cycloaddition of unactivated allenes and alkynes. acs.orgacs.org Investigating similar cycloaddition reactions with this compound could lead to the discovery of novel carbocyclic and heterocyclic scaffolds. The influence of the hydroxyl group on the regioselectivity and stereoselectivity of these transformations is a particularly interesting area for exploration.
Furthermore, the development of stereodivergent catalytic systems for the functionalization of allenic alcohols is a significant challenge and a promising research direction. A bimetallic Cu/Ru relay catalytic system has been shown to enable the stereo- and skeleton-divergent synthesis of chiral fluorinated N-heterocycles from allenic alcohols. acs.org Applying such dual catalytic strategies to this compound could provide access to a wide range of stereoisomers of complex products.
A summary of potential unexplored transformations for this compound is provided in Table 2.
| Reaction Type | Potential Products | Key Challenges |
| Asymmetric Cycloadditions | Chiral carbocycles and heterocyles | Control of regioselectivity and stereoselectivity |
| Dual Catalytic Transformations | Stereoisomeric libraries of complex molecules | Catalyst compatibility and orthogonal reactivity |
| Novel Cascade Reactions | Polycyclic natural product-like scaffolds | Design of efficient and selective reaction sequences |
Integration with Other Scientific Disciplines (e.g., Photochemistry, Electrochemistry, AI in Synthesis)
The integration of this compound chemistry with other scientific disciplines holds the key to unlocking innovative synthetic strategies and applications.
Photochemistry and Electrochemistry: These fields offer unique methods for activating molecules and driving reactions under mild conditions. The electrochemical generation of carbanions has been utilized for the allenylation of aldehydes, and electrochemical oxidation of propargyl alcohols provides access to novel orthoesters. Applying electrochemical methods to this compound could lead to new synthetic pathways that are difficult to achieve through traditional means.
The synergy between experimental chemistry and these allied disciplines is expected to accelerate the discovery of new reactions and applications for this compound.
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of molecules like this compound.
DFT calculations can be employed to elucidate reaction mechanisms and rationalize the origins of stereoselectivity in allene-forming and allene-consuming reactions. researchgate.netresearchgate.net For example, computational studies have been used to understand the key factors controlling the regio- and stereoselectivity of the intramolecular hydroarylation of allenyl-tethered pyrroles and indoles. researchgate.net Similar computational investigations into the reactions of this compound would provide valuable insights for the rational design of new catalysts and reaction conditions.
Predictive models based on computational chemistry can also guide synthetic efforts by identifying the most promising reaction pathways and predicting the properties of the resulting products. rsc.org Machine learning models, trained on DFT-calculated data, can accelerate the prediction of molecular properties and reactivity, thereby reducing the need for extensive experimental screening. cmu.eduudel.edu The development of accurate predictive models for the stereochemical outcome of reactions involving this compound is a significant but achievable goal for future research.
Addressing Stereochemical Control Challenges in Complex Syntheses
Achieving complete stereochemical control in the synthesis and reactions of chiral allenes like this compound remains a significant challenge. The axial chirality of the allene (B1206475), coupled with the stereocenter at the methyl-substituted carbon, presents a complex stereochemical landscape.
Several strategies have been developed for the stereoselective synthesis of chiral allenes, including the use of chiral phosphoric acid catalysis for the asymmetric 1,6-conjugate addition to form chiral tetrasubstituted allenes. acs.org Organocatalysis has also been employed for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. d-nb.info The stereospecific reduction of propargylic alcohols using Cp2Zr(H)Cl offers a direct route to chiral allenes with high optical purity. nih.gov
Dynamic kinetic resolution (DKR) is another powerful technique for the synthesis of enantiopure chiral alcohols. encyclopedia.pubmdpi.com This method combines the enzymatic resolution of a racemic alcohol with the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. The application of DKR to this compound would be a significant advancement in its stereoselective synthesis.
Future research must focus on the development of new catalytic systems and synthetic methods that can control all stereochemical elements of this compound and its derivatives with high precision. This includes the development of catalysts for the diastereoselective and enantioselective functionalization of the allene moiety. A comparison of different stereoselective synthetic strategies is presented in Table 3.
| Strategy | Catalyst/Reagent | Key Feature |
| Asymmetric Catalysis | Chiral Phosphoric Acids, Chiral Metal Complexes | Direct formation of enantioenriched allenes from prochiral or racemic precursors. acs.orgd-nb.info |
| Dynamic Kinetic Resolution (DKR) | Enzyme (e.g., Lipase) + Racemization Catalyst (e.g., Ru complex) | Quantitative conversion of a racemate to a single enantiomer of the product. encyclopedia.pubmdpi.com |
| Stereospecific Reduction | Cp2Zr(H)Cl | Transfer of central chirality from a propargylic alcohol to axial chirality in the allene. nih.gov |
Innovative Applications in Advanced Functional Materials
While the primary focus of research on allenic alcohols has been in synthetic organic chemistry, their unique structural features suggest potential applications in the field of advanced functional materials. The rigid, linear geometry of the allene unit, combined with its chirality, could be exploited in the design of novel materials with interesting optical and electronic properties.
Chiral allenes have been used as building blocks in the construction of organic materials with exceptional chiroptical properties. wikipedia.org The incorporation of this compound into polymers or liquid crystals could lead to materials with unique responses to circularly polarized light, which could be useful in applications such as optical data storage and displays.
The reactivity of the allene and alcohol functionalities also allows for the post-synthetic modification of materials. For example, this compound could be grafted onto polymer backbones to introduce chirality and further functionalization handles. The allene unit can also participate in polymerization reactions, potentially leading to the formation of novel polymers with helical structures.
Although this area is largely unexplored, the potential for this compound in materials science is significant. Future research should focus on the synthesis and characterization of polymers and other materials incorporating this chiral allenic alcohol and the investigation of their physical and chemical properties.
Q & A
Basic Research Question
- Moisture Sensitivity : Use anhydrous solvents and Schlenk-line techniques to prevent hydrolysis of intermediates.
- Oxygen Exclusion : Degas reaction mixtures via freeze-pump-thaw cycles to avoid radical quenching .
- Temperature Control : Maintain reactions below 0°C during NaH-mediated steps to suppress exothermic side reactions .
- Purification : Avoid prolonged exposure to silica gel, which may catalyze allene rearrangement.
How can stereoselective synthesis of chiral this compound derivatives be achieved?
Advanced Research Question
Chiral auxiliaries or asymmetric catalysis are key. For example, enantiopure cyclohexyl-substituted analogs (e.g., (S)-5-Cyclohexylpenta-3,4-dien-1-ol) are synthesized using chiral ligands (e.g., BINAP) with rhodium catalysts, achieving >95% enantiomeric excess (ee) . Stereochemical outcomes are verified via chiral HPLC or Mosher ester analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
